molecular formula C11H11BrS B8659755 3-(3-Bromopropyl)benzo[b]thiophene CAS No. 34974-07-7

3-(3-Bromopropyl)benzo[b]thiophene

Cat. No.: B8659755
CAS No.: 34974-07-7
M. Wt: 255.18 g/mol
InChI Key: YXRHYUGVFUYGCI-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)benzo[b]thiophene (CAS 34974-07-7) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 11 H 11 BrS and a molecular weight of 255.17 g/mol, it serves as a versatile synthetic intermediate . The benzo[b]thiophene core is a privileged scaffold in pharmaceuticals, found in several approved drugs, and is known for its diverse biological activities . The primary research value of this compound lies in its application as a key building block for the synthesis of novel bioactive molecules. The reactive bromopropyl side chain allows for further functionalization, enabling researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies . This is particularly valuable in the search for new antimicrobial agents, as 3-halo substituted benzo[b]thiophene derivatives have demonstrated potent activity against Gram-positive bacteria and yeast, with some analogues showing low minimum inhibitory concentrations (MICs) and excellent drug-like properties . Beyond antimicrobial applications, benzo[b]thiophene derivatives are actively investigated for their potential in other therapeutic areas, including as anticonvulsant and antinociceptive agents for treating epilepsy and neuropathic pain . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

34974-07-7

Molecular Formula

C11H11BrS

Molecular Weight

255.18 g/mol

IUPAC Name

3-(3-bromopropyl)-1-benzothiophene

InChI

InChI=1S/C11H11BrS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2

InChI Key

YXRHYUGVFUYGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCCBr

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that derivatives of benzo[b]thiophene, including 3-(3-Bromopropyl)benzo[b]thiophene, exhibit significant antibacterial and antifungal properties. A study synthesized various halogenated benzo[b]thiophenes and evaluated their antimicrobial activities using the broth microdilution susceptibility method. The results demonstrated that certain derivatives displayed potent activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .

Anticonvulsant and Analgesic Properties:
Another area of investigation focuses on the synthesis of compounds derived from benzo[b]thiophene for their anticonvulsant and analgesic effects. A recent study reported the synthesis of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which were evaluated for their antiseizure and pain-relieving properties in various animal models. Although 3-(3-Bromopropyl)benzo[b]thiophene was not the primary focus, its structural relatives suggest a promising avenue for developing new anticonvulsant medications .

Material Science

Organic Electronics:
The compound's unique electronic properties make it a candidate for applications in organic electronics. The presence of the bromopropyl group can enhance charge transport properties, making it suitable for use in organic semiconductors or photovoltaic devices. Research into similar compounds has shown that modifications to the thiophene ring can significantly alter their electronic characteristics, potentially leading to more efficient organic light-emitting diodes (OLEDs) or solar cells.

Synthesis and Structural Studies

Synthetic Methods:
The synthesis of 3-(3-Bromopropyl)benzo[b]thiophene has been explored through various methods involving bromination reactions. These synthetic routes are crucial for producing this compound with high yield and purity. For instance, one innovative approach replaced toxic solvents with less harmful alternatives, improving environmental safety while maintaining effective yields .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
2-Bromo-5-methylbenzo[b]thiopheneMethyl group at position 5Exhibits different electronic properties due to methyl substitution.
4-Bromo-2-propylbenzo[b]thiophenePropyl group at position 2Potentially different reactivity patterns compared to the bromopropyl variant.
Benzo[b]thiophen-2-carboxylic acidCarboxylic acid functional groupDisplays distinct solubility and reactivity due to carboxylic acid presence.

This table illustrates how 3-(3-Bromopropyl)benzo[b]thiophene stands out due to its specific bromopropyl substitution pattern, influencing both its chemical behavior and biological activity compared to other related compounds.

Comparison with Similar Compounds

Substitution Patterns on the Benzo[b]thiophene Core

  • 3-Bromobenzo[b]thiophene (C₈H₅BrS) :

    • Lacks the bromopropyl chain, with bromine directly attached to the 3-position of the benzo[b]thiophene ring.
    • Exhibits higher electrophilicity at the bromine site, enabling Suzuki-Miyaura cross-coupling reactions .
    • Lower molecular weight (213.09 g/mol) and LogP (estimated ~3.0) compared to 3-(3-bromopropyl) derivatives .
  • 6-(tert-Butyl)-3-bromobenzo[b]thiophene (C₁₂H₁₃BrS) :

    • Features a bulky tert-butyl group at the 6-position, significantly increasing steric hindrance and lipophilicity (LogP ~4.5) .
    • The tert-butyl group enhances metabolic stability but may reduce solubility in aqueous media.

Heterocycle Variations: Thiophene vs. Benzo[b]thiophene

  • 3-(Thien-2-yl)propyl Bromide (C₇H₉BrS): Contains a monocyclic thiophene ring instead of benzo[b]thiophene. Reduced aromaticity and lower molecular weight (205.12 g/mol) compared to 3-(3-bromopropyl)benzo[b]thiophene . Higher solubility in polar solvents due to decreased hydrophobicity (LogP = 3.08 vs. ~3.5 for benzo[b]thiophene derivatives) .

Halogenated Analogues

  • 4,7-Dihalobenzo[b]thiophenes :
    • Halogens (Cl, Br, I) at the 4- and 7-positions enhance electronic delocalization and reactivity in palladium-catalyzed reactions .
    • Direct halogenation on the ring increases melting points and crystallinity compared to alkyl-bromine side chains .

Pharmacological and Reactivity Profiles

Physicochemical Properties

Property 3-(3-Bromopropyl)benzo[b]thiophene 3-Bromobenzo[b]thiophene 3-(Thien-2-yl)propyl Bromide
Molecular Weight (g/mol) 255.23 213.09 205.12
LogP (Predicted) ~3.5 ~3.0 3.08
Boiling Point (°C) >200 (decomposes) 150–160 150
Synthetic Complexity Moderate Low Low

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assigns chemical shifts to confirm regioselectivity of bromopropyl substitution and acyl group attachment (e.g., δ 2.5–3.5 ppm for CH₂Br protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weights (e.g., [M+H]+ peaks) and purity (>95%) .
  • HPLC : Monitors reaction progress and purity using MeCN:H₂O gradients .

What computational methods elucidate the electronic properties of brominated benzo[b]thiophene derivatives?

Advanced Research Focus
Time-dependent density functional theory (TD-DFT) and ZINDO-CI calculations model UV-vis absorption spectra and frontier molecular orbitals (FMOs). For thienyl-bridged analogs, CAM-B3LYP functional simulations align with experimental λmax values, revealing charge-transfer transitions influenced by the bromopropyl group’s electron-withdrawing effects . XYZ coordinates and FMO visualizations are archived in supplementary data .

What catalytic mechanisms enable functionalization or desulfurization of 3-(3-Bromopropyl)benzo[b]thiophene?

Advanced Research Focus
Transition-metal catalysts (e.g., iridium complexes) facilitate hydrogenation or desulfurization via coordination to the thiophene sulfur. Homogeneous-phase studies show that bromopropyl substituents sterically hinder metal-thiophene interactions, altering reaction pathways (e.g., favoring C-S bond cleavage over ring opening) . Radical-mediated sulfonylation using Na₂S₂O₅ generates methylsulfonyl radicals, which attack alkynyl precursors to form sulfonylated benzo[b]thiophenes .

How does the bromopropyl group influence biological activity in benzo[b]thiophene derivatives?

Advanced Research Focus
Structure-activity relationship (SAR) studies on antibacterial tetrahydrobenzothiophenes reveal that bromopropyl substitution enhances lipophilicity, improving membrane penetration. For example, compound 31 (with a bromopropyl side chain) exhibits MIC values of 2–4 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis . Toxicity assays (e.g., Ames tests) are critical, as thiophene rings may form reactive metabolites .

What are the key physicochemical properties of 3-(3-Bromopropyl)benzo[b]thiophene?

Q. Basic Research Focus

  • Melting Point : Analogous brominated thiophenes (e.g., 3-bromothiophenol) melt at 74–76°C .
  • Molecular Weight : ~261–318 g/mol for derivatives with bromopropyl groups .
  • Stability : Store below 4°C to prevent decomposition; brominated compounds are light-sensitive .

How are contradictions in spectral data resolved for structurally similar brominated thiophenes?

Advanced Research Focus
Overlapping NMR signals (e.g., CH₂Br vs. CH₂CO) are resolved via 2D techniques (COSY, HSQC) and deuterated solvent comparisons. For example, in compound 32, HSQC correlates δ 3.2 ppm (CH₂Br) with a carbon signal at δ 35 ppm, distinguishing it from acyl protons . Discrepancies in IR absorption bands (e.g., C=O vs. C=C) are addressed by comparing experimental data with computed spectra .

What analytical challenges arise in quantifying trace impurities in 3-(3-Bromopropyl)benzo[b]thiophene?

Advanced Research Focus
Residual solvents (e.g., CH₂Cl₂) and unreacted bromopropane are quantified via GC-MS with a DB-5MS column (LOD: 0.1 ppm). For polar byproducts (e.g., succinic acid), ion-pair HPLC with UV detection (λ = 254 nm) achieves >99% accuracy . Method validation follows ICH Q2(R1) guidelines, ensuring precision (RSD < 2%) .

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